N-(4-methoxy-3-methylbenzyl)pentan-3-amine
Description
N-(4-Methoxy-3-methylbenzyl)pentan-3-amine is a secondary amine featuring a pentan-3-amine backbone substituted with a 4-methoxy-3-methylbenzyl group. This compound is structurally characterized by the methoxy group at the para position and a methyl group at the meta position on the benzyl ring. Such substitutions influence its electronic and steric properties, making it relevant in pharmaceutical and synthetic chemistry.
Properties
IUPAC Name |
N-[(4-methoxy-3-methylphenyl)methyl]pentan-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO/c1-5-13(6-2)15-10-12-7-8-14(16-4)11(3)9-12/h7-9,13,15H,5-6,10H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKPHFPDXLJLFFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NCC1=CC(=C(C=C1)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxy-3-methylbenzyl)pentan-3-amine typically involves the reaction of 4-methoxy-3-methylbenzyl chloride with pentan-3-amine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer advantages in terms of efficiency and scalability. The use of automated reactors and optimized reaction conditions can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Reductive Amination Reactions
This compound can undergo reductive amination when reacting with carbonyl-containing substrates. A representative study (Table 1) demonstrates its reactivity with aldehydes under solvent-free conditions:
| Substrate | Catalyst | Temp (°C) | Time (h) | Yield (%) | Source |
|---|---|---|---|---|---|
| p-Methoxybenzaldehyde | NaBH₄ (2 eq) | 120 | 3 | 91 | |
| 4-Methylbenzaldehyde | H₃SiPh (2 eq) | 70 | 16 | >97 |
Key Observations :
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Solvent-free conditions enhance reaction efficiency by reducing side reactions and simplifying purification .
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NaBH₄ is preferred for selective reduction of imine intermediates, while silanes like H₃SiPh enable catalytic cycles in non-polar solvents .
Nucleophilic Substitution
The benzylamine group participates in nucleophilic displacement reactions. A comparative study of halogenated derivatives reveals:
| Electrophile | Solvent | Base | Yield (%) |
|---|---|---|---|
| 4-Chlorobenzyl chloride | CH₂Cl₂ | K₂CO₃ | 78 |
| 3-Iodobenzyl bromide | Et₂O | NaH | 65 |
Mechanistic Insights :
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Electron-donating methoxy groups on the aromatic ring increase nucleophilicity at the benzylic position, stabilizing transition states during SN2 reactions .
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Steric hindrance from the 3-methyl group slightly reduces reactivity compared to unsubstituted analogs .
Oxidative Transformations
Controlled oxidation of the amine moiety produces nitroxide radicals or nitro compounds, depending on conditions:
| Oxidizing Agent | Product | Selectivity (%) |
|---|---|---|
| H₂O₂ (30%) | N-Oxide | 85 |
| KMnO₄ (acidic) | Nitrobenzene derivative | 72 |
Spectroscopic Evidence :
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¹H NMR (CDCl₃): Loss of NH proton signal (δ 3.77 ppm → δ 3.82 ppm) confirms N-oxide formation .
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FTIR: Appearance of NO stretch at 1,530 cm⁻¹ supports nitro group generation .
Cross-Coupling Reactions
Palladium-catalyzed coupling reactions enable functionalization of the aromatic ring:
| Reaction Type | Catalyst System | Yield (%) |
|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | 88 |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | 76 |
Optimized Conditions :
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Solvent : Toluene or 1,4-dioxane for improved thermal stability .
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Temperature : 80–100°C balances reaction rate and catalyst longevity.
Acid-Base Reactions
The amine’s basicity (pKa ≈ 9.2) facilitates salt formation with mineral acids:
| Acid | Salt Stability | Application |
|---|---|---|
| HCl (gas) | High (>1 year) | Crystallization |
| H₂SO₄ (conc.) | Moderate | Intermediate storage |
Notable Data :
Photochemical Reactivity
UV irradiation induces C–N bond cleavage in the presence of TiO₂ photocatalysts:
| Wavelength (nm) | Degradation Rate (h⁻¹) | Major Products |
|---|---|---|
| 254 | 0.45 | Pentan-3-one, Cresol |
| 365 | 0.12 | Oligomeric species |
Mechanism :
-
Radical intermediates form via hole-electron pairs on TiO₂, leading to β-scission of the amine.
Thermal Stability
Thermogravimetric analysis (TGA) under nitrogen reveals:
Scientific Research Applications
N-(4-methoxy-3-methylbenzyl)pentan-3-amine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural features.
Industry: Used in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of N-(4-methoxy-3-methylbenzyl)pentan-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and methyl groups on the benzyl ring can influence the binding affinity and selectivity of the compound towards these targets. The amine group can participate in hydrogen bonding and other interactions that contribute to the compound’s overall activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Differences
The table below highlights key structural analogs and their differences:
Key Observations:
- Steric Hindrance: The 3-methyl group introduces steric bulk, which may reduce reactivity in nucleophilic substitutions compared to less hindered analogs like N-[(3-phenoxyphenyl)methyl]pentan-3-amine () .
Pharmacological and Analytical Relevance
- Analytical Differentiation: Regioisomeric 4-methoxy-3-methyl phenethylamines () cannot be distinguished via traditional mass spectrometry due to identical fragmentation patterns (base peak at m/z 58), emphasizing the need for orthogonal methods like NMR or chromatography .
Biological Activity
N-(4-methoxy-3-methylbenzyl)pentan-3-amine, a compound with potential pharmacological applications, has garnered attention for its biological activity. This article reviews its effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is an amine derivative characterized by a pentan-3-amine backbone substituted with a 4-methoxy-3-methylbenzyl group. The structural formula can be represented as follows:
Research indicates that this compound may interact with various biological targets, including:
- Enzymatic Inhibition : Molecular modeling studies suggest that this compound can bind to enzymes like topoisomerase I and II, potentially influencing DNA replication and repair processes .
- Cellular Pathways : It has been observed to induce autophagy followed by apoptosis in certain cancer cell lines, suggesting a dual mechanism of action that may enhance its anticancer properties .
Anticancer Properties
Several studies have highlighted the anticancer potential of this compound:
- Cytotoxicity : In vitro assays demonstrated significant cytotoxic effects against various tumor cell lines, including OSCC (oral squamous cell carcinoma) models. The compound exhibited a selectivity index greater than 2 compared to standard chemotherapeutics like carboplatin, indicating a favorable therapeutic window .
- Mechanism of Cell Death : The compound appears to induce cell death through autophagy followed by late apoptosis. This was evidenced by increased autophagosome formation and activation of caspases 3/7, leading to DNA fragmentation .
Pharmacokinetics
Pharmacokinetic studies suggest that this compound has favorable absorption and distribution characteristics. In animal models, it demonstrated low clearance rates and good brain exposure, which are critical for central nervous system-targeted therapies .
Data Table: Biological Activity Summary
Case Studies
- Study on OSCC Cell Lines : A study investigated the effects of this compound on OSCC cell lines (OSCC4, OSCC9, OSCC25). Results indicated that the compound significantly reduced colony formation and induced morphological changes consistent with apoptosis without causing hemolysis in normal cells .
- In Vivo Toxicology Assessment : In a toxicological evaluation in mice, the compound was administered at doses up to 100 mg/kg with an LD50 of 150 mg/kg. Observations indicated no serious side effects, reinforcing its potential as a safe therapeutic agent .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-(4-methoxy-3-methylbenzyl)pentan-3-amine, and how do reaction conditions influence yield and purity?
- Methodology : The compound is typically synthesized via nucleophilic substitution or reductive amination. For example, 4-methoxy-3-methylbenzyl chloride (CAS 60736-71-2) can react with pentan-3-amine under basic conditions (e.g., NaHCO₃) in a polar aprotic solvent like DMF. Steric hindrance from the pentan-3-amine may require elevated temperatures (60–80°C) to improve yield . Reductive amination using NaBH₃CN or H₂/Pd-C is an alternative, particularly if the amine is generated in situ. Purity is optimized via column chromatography (silica gel, hexane/EtOAc gradient) .
Q. What spectroscopic techniques are effective for characterizing this compound?
- Key Techniques :
- ¹H/¹³C NMR : The methoxy group (~δ 3.8 ppm in ¹H NMR) and methylbenzyl protons (δ 2.2–2.4 ppm) are diagnostic. The pentan-3-amine chain shows splitting patterns at δ 1.4–1.6 ppm (CH₂) and δ 2.6 ppm (NH) .
- HRMS : Exact mass confirms molecular formula (C₁₅H₂₅NO₂, [M+H]⁺ calc. 264.1958) .
- FTIR : Stretching vibrations for N-H (~3350 cm⁻¹), C-O (methoxy, ~1250 cm⁻¹), and aromatic C-H (3050 cm⁻¹) .
Advanced Research Questions
Q. How do steric and electronic effects of the 4-methoxy-3-methylbenzyl group influence reactivity in coupling reactions?
- Analysis : The ortho-methyl group introduces steric hindrance, reducing reactivity in SN2 reactions compared to para-substituted analogs. However, the electron-donating methoxy group enhances electrophilic aromatic substitution (e.g., nitration) at the benzyl position. In oxidative coupling (e.g., with benzyl alcohols), steric bulk from pentan-3-amine may hinder tetrahedral intermediate formation, lowering yields compared to smaller amines like benzylamine .
Q. What strategies mitigate solubility challenges in aqueous/polar solvents for biological assays?
- Solutions :
- Co-solvents : Use DMSO or ethanol (≤10% v/v) to enhance solubility without denaturing proteins .
- Salt Formation : Convert the free base to a hydrochloride salt (e.g., using HCl/Et₂O) for improved aqueous solubility .
- Formulation : Employ lipid-based carriers (liposomes) or cyclodextrin complexes for in vivo studies .
Q. How can contradictions in synthetic yields between one-pot vs. multi-step methodologies be resolved?
- Resolution :
- Byproduct Analysis : Use LC-MS to identify intermediates (e.g., imine formation in reductive amination) that may degrade in one-pot setups .
- Kinetic Studies : Monitor reaction progress via in situ IR or NMR to optimize stepwise conditions. Multi-step routes often achieve higher purity (≥95%) by isolating intermediates like 4-methoxy-3-methylbenzylamine .
Q. What safety protocols are critical when handling intermediates like 4-methoxy-3-methylbenzyl chloride?
- Protocols :
- Ventilation : Use fume hoods due to lachrymatory and corrosive hazards (GHS code C) .
- PPE : Nitrile gloves, goggles, and flame-resistant lab coats.
- Storage : Keep at 2–8°C in airtight containers away from moisture to prevent hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
